molecular formula C18H17FN4OS B5605009 3-(4-fluorophenyl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-1H-pyrazole-5-carboxamide

3-(4-fluorophenyl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-1H-pyrazole-5-carboxamide

Cat. No. B5605009
M. Wt: 356.4 g/mol
InChI Key: UOBUWXTXPFDLEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves intricate steps to introduce specific functional groups, ensuring the desired structural framework. For example, a study outlined the synthesis and characterization of a structurally similar compound, where the synthesis process highlighted the importance of regioselective reactions and bioisosteric replacements to achieve the target molecule. Such processes typically involve multiple steps, including cyclization reactions, functional group transformations, and purification techniques to obtain the final compound with high purity and yield (McLaughlin et al., 2016).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the spatial arrangement of atoms within a compound and its electronic structure. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are instrumental. For instance, crystal structure analysis has been used to elucidate the molecular geometry, confirming the presence of specific conformations and intermolecular interactions that influence the compound's stability and reactivity (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving the compound can vary widely, depending on the functional groups present and the reaction conditions. These reactions can lead to the formation of new compounds with distinct properties. Studies have described various chemical reactions, including nucleophilic substitutions and cyclization processes, that showcase the compound's reactivity and its potential to undergo transformation into other useful molecules (Eleev et al., 2015).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystalline structure, are essential for its characterization and application development. These properties are influenced by the molecular structure and can be determined through various analytical techniques. Research often focuses on how these properties affect the compound's suitability for specific applications (Jasinski et al., 2012).

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, reactivity with different reagents, and stability under various conditions, is vital for exploring the compound's applications. Studies on related compounds provide insights into their chemical behavior, which can be crucial for designing experiments and predicting reactions with other chemicals (Kariuki et al., 2021).

properties

IUPAC Name

3-(4-fluorophenyl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4OS/c1-10-20-17-13(3-2-4-16(17)25-10)21-18(24)15-9-14(22-23-15)11-5-7-12(19)8-6-11/h5-9,13H,2-4H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBUWXTXPFDLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CCCC2NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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